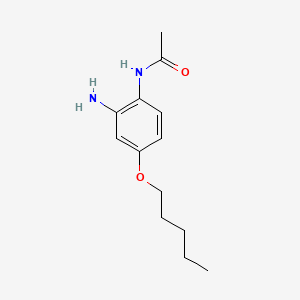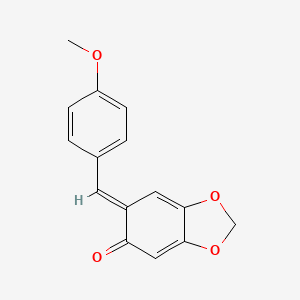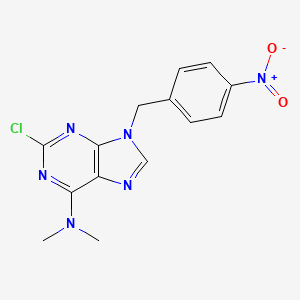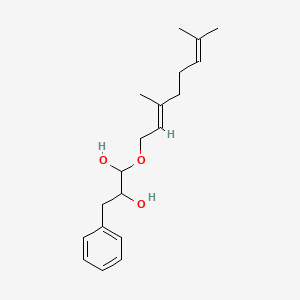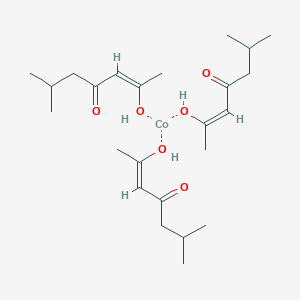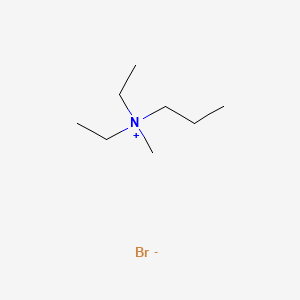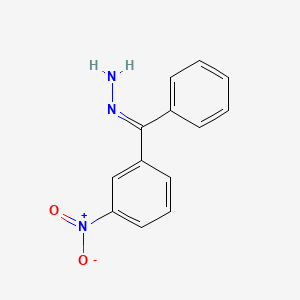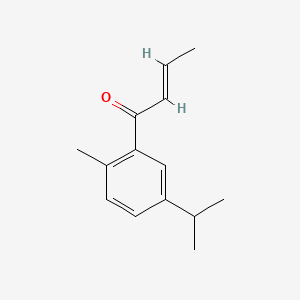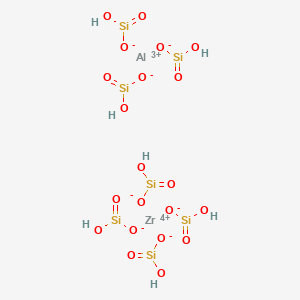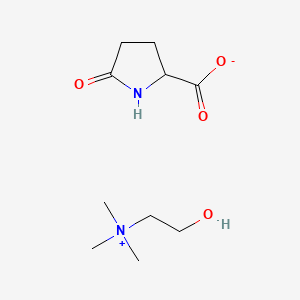
Dirubidium tetrakis(cyano-C)platinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dirubidium tetrakis(cyano-C)platinate is a coordination compound with the molecular formula C₄N₄PtRb₂. It consists of a platinum(II) center coordinated to four cyano ligands and two rubidium cations. This compound is known for its unique structural and electronic properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Dirubidium tetrakis(cyano-C)platinate can be synthesized through the reaction of potassium tetracyanoplatinate(II) with rubidium chloride in an aqueous solution. The reaction typically proceeds as follows:
K2[Pt(CN)4]+2RbCl→Rb2[Pt(CN)4]+2KCl
The reaction is carried out under ambient conditions, and the product is isolated by filtration and recrystallization from water.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization and drying.
化学反应分析
Types of Reactions
Dirubidium tetrakis(cyano-C)platinate undergoes various chemical reactions, including:
Substitution Reactions: The cyano ligands can be substituted by other ligands such as halides or phosphines.
Oxidation-Reduction Reactions: The platinum center can undergo redox reactions, changing its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., chloride, bromide) and phosphines. Reactions are typically carried out in polar solvents such as water or acetonitrile.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine are used to form coordination complexes.
Major Products
Substitution Reactions: Products include substituted platinum complexes such as dirubidium tetrakis(chloro-C)platinate.
Oxidation-Reduction Reactions: Products include platinum(IV) or platinum(0) complexes.
Coordination Reactions: Products include coordination complexes with various ligands.
科学研究应用
Dirubidium tetrakis(cyano-C)platinate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal-ligand interactions in biological systems.
Medicine: Explored for its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: Used in the production of electronic materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of dirubidium tetrakis(cyano-C)platinate involves its ability to coordinate with various ligands and metal ions. The platinum center can interact with biological molecules such as DNA and proteins, leading to potential therapeutic effects. The cyano ligands play a crucial role in stabilizing the platinum center and facilitating its interactions with other molecules.
相似化合物的比较
Similar Compounds
- Potassium tetracyanoplatinate(II)
- Sodium tetracyanoplatinate(II)
- Barium tetracyanoplatinate(II)
Uniqueness
Dirubidium tetrakis(cyano-C)platinate is unique due to the presence of rubidium cations, which can influence the compound’s solubility, stability, and reactivity. Compared to similar compounds with potassium or sodium cations, this compound may exhibit different electronic and structural properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
15321-31-0 |
|---|---|
分子式 |
C4N4PtRb2 |
分子量 |
470.09 g/mol |
IUPAC 名称 |
platinum(2+);rubidium(1+);tetracyanide |
InChI |
InChI=1S/4CN.Pt.2Rb/c4*1-2;;;/q4*-1;+2;2*+1 |
InChI 键 |
FHDGVVLTYUCXFQ-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Rb+].[Rb+].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


